REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]1([CH3:17])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1B(O)O.[F-].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC([B-](C2C=CC(C)=CC=2)(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.O1CCCC1>[C:8]1([CH3:17])[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0.568 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
0.748 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)B(O)O)C
|
Name
|
|
Quantity
|
0.959 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
tri-tert-butylphosphonium tetra-para-tolylborate
|
Quantity
|
0.029 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)[B-](C1=CC=C(C=C1)C)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-ml four-necked flask was equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
added into the flask
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, 10 ml of 10% aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
CUSTOM
|
Details
|
The organic phase was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)C1=NC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.677 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |